Product packaging for Sodium hydrogen azelate(Cat. No.:CAS No. 17356-30-8)

Sodium hydrogen azelate

Cat. No.: B095560
CAS No.: 17356-30-8
M. Wt: 210.2 g/mol
InChI Key: KITSBOHZGUHIOU-UHFFFAOYSA-M
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Description

Contextualization within Dicarboxylic Acid Chemistry

Dicarboxylic acids are organic compounds featuring two carboxylic acid functional groups (-COOH). wikipedia.org Their chemistry is dictated by the interplay between these two acidic groups and the nature of the carbon chain that separates them. Azelaic acid (nonanedioic acid), the precursor to sodium hydrogen azelate, is a saturated dicarboxylic acid with a nine-carbon chain. wikipedia.orgazelaic.comspecialchem.com Dicarboxylic acids with longer chains, like azelaic acid, exhibit properties where the two carboxyl groups can act somewhat independently. libretexts.org

The acidity of dicarboxylic acids is a key characteristic. The presence of one carboxyl group influences the acidity of the other, making the first proton dissociation more favorable than in a comparable monocarboxylic acid. libretexts.org For azelaic acid, the two dissociation constants (pKa values) are approximately 4.53 and 5.33. guidechem.comorganicintermediate.com The first pKa value is lower (more acidic) than a typical long-chain monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group. The second pKa is higher (less acidic) because it is more difficult to remove a proton from the resulting negatively charged monoanion.

This compound is formed by the neutralization of one of the two carboxylic acid groups of azelaic acid with a sodium ion. This places it in the category of an acid salt. The formation of such a compound is a direct consequence of the two distinct pKa values of the parent dicarboxylic acid.

PropertyValue
IUPAC Name Sodium;9-hydroxy-9-oxononanoate
CAS Number 17356-30-8
Molecular Formula C₉H₁₅NaO₄
Molecular Weight 210.20 g/mol

Significance of Monocarboxylate Salts in Chemical Systems

Monocarboxylate salts, which include this compound, are significant in a variety of chemical systems. The presence of both a charged carboxylate group and a neutral carboxylic acid group within the same molecule imparts unique properties. These compounds can act as buffers, helping to maintain a stable pH in solution.

The solubility of dicarboxylic acids is often pH-dependent, and their monosodium salts are typically more soluble in water than the parent acid. azelaic.com This enhanced solubility is crucial for various applications where a higher concentration of the dicarboxylate species is required in an aqueous medium.

Furthermore, monocarboxylate salts of dicarboxylic acids can serve as building blocks in the synthesis of more complex molecules and materials. The differential reactivity of the carboxylate and carboxylic acid groups can be exploited for selective chemical transformations. For instance, the carboxylic acid group can be esterified or converted to an amide while the carboxylate group remains unreacted. This differential reactivity is a valuable tool in organic synthesis.

In the field of crystal engineering, the formation of salts and co-crystals of dicarboxylic acids is an area of active research. acs.orgnih.gov The hydrogen bonding capabilities of the remaining carboxylic acid group in a monosalt like this compound can lead to the formation of specific supramolecular structures. rsc.org These structures are of interest for the development of new materials with tailored properties.

While specific research on this compound is not extensively documented, its properties can be inferred from the well-established chemistry of azelaic acid and other long-chain dicarboxylic acid monosalts. The thermal behavior of dicarboxylic acid salts has been a subject of study, with decomposition pathways often dependent on the chain length and the nature of the cation. akjournals.com Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing these compounds. The IR spectrum of a carboxylate salt is characterized by strong absorption bands for the asymmetric and symmetric stretching vibrations of the COO- group, which differ from the C=O and C-O stretching bands of the carboxylic acid. 911metallurgist.comacs.org In the case of this compound, one would expect to observe spectral features corresponding to both the carboxylate and the carboxylic acid functional groups. Similarly, NMR spectroscopy can provide detailed information about the molecular structure, with the chemical shifts of the carbon and proton nuclei being sensitive to the electronic environment of the carboxyl and carboxylate groups. pressbooks.publibretexts.org

The potential applications of this compound are likely to be in areas where the properties of azelaic acid are beneficial, but where modified solubility or reactivity is desired. Azelaic acid itself is a valuable bio-based monomer for the synthesis of biodegradable polymers, plasticizers, and lubricants. mdpi.comnih.gov Its salts could potentially be used in similar applications, for instance, in the preparation of polyesters or polyamides. fornarolipolymers.com The use of dicarboxylic acids to improve the material properties of polymers like chitosan (B1678972) has also been explored. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NaO4 B095560 Sodium hydrogen azelate CAS No. 17356-30-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17356-30-8

Molecular Formula

C9H15NaO4

Molecular Weight

210.2 g/mol

IUPAC Name

sodium;9-hydroxy-9-oxononanoate

InChI

InChI=1S/C9H16O4.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

KITSBOHZGUHIOU-UHFFFAOYSA-M

SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Isomeric SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Other CAS No.

17356-30-8

Related CAS

123-99-9 (Parent)

Synonyms

azelaic acid
azelaic acid, dilithium salt
azelaic acid, dipotassium salt
azelaic acid, disodium salt
azelaic acid, monosodium salt
azelaic acid, potassium salt
azelaic acid, sodium salt
Azelex
Finacea
monosodium azelate
nonanedioic acid
skinoren

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis of Azelaic Acid

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley. nih.govwikipedia.org Industrially, it is primarily produced through the oxidative cleavage of unsaturated fatty acids, most notably oleic acid. wikipedia.orgnih.gov

Oxidative Cleavage of Unsaturated Fatty Acids: Industrial and Laboratory Approaches

The most established industrial method for producing azelaic acid is the ozonolysis of oleic acid. wikipedia.orgnih.govrsc.orgresearchgate.net This process involves reacting oleic acid with ozone, which cleaves the carbon-carbon double bond to yield both azelaic acid and pelargonic acid. nih.gov While effective, traditional ozonolysis can present hazards due to the formation of reactive ozonide intermediates. rsc.org To mitigate these risks, continuous flow ozonolysis has been developed as a safer and more efficient alternative, capable of producing azelaic acid in high yields (e.g., 86%) without the need for a metal catalyst or a terminal oxidant. rsc.orgrsc.org

Alternative oxidative cleavage methods that avoid ozone have also been explored. One such approach involves the use of hydrogen peroxide in the presence of a catalyst, such as tungstic acid. arpnjournals.orgmdpi.com This method is considered more environmentally friendly. arpnjournals.org Other catalytic systems employing various metal oxides (Mo, V, Mn, Co, Fe, Pb) have also been reported, with azelaic acid yields ranging from 70% to 87%. nih.gov A two-step process has also been described, which involves the initial oxidation of oleic acid to 9,10-dihydroxystearic acid, followed by oxidative cleavage with sodium hypochlorite. nih.gov

Method Starting Material Key Reagents/Catalysts Yield of Azelaic Acid Key Features
Industrial Ozonolysis Oleic Acid Ozone (O₃), Oxygen (O₂) High Established industrial process; produces pelargonic acid as a co-product. wikipedia.orgnih.govrsc.orgresearchgate.net
Continuous Flow Ozonolysis Oleic Acid Ozone (O₃), Oxygen (O₂) 86% Catalyst-free, energy-efficient, and scalable. rsc.orgrsc.org
Hydrogen Peroxide Oxidation Oleic Acid Hydrogen Peroxide (H₂O₂), Tungstic Acid (H₂WO₄) >90% conversion Considered a greener alternative to ozonolysis. arpnjournals.orgmdpi.com
Two-Step Oxidation Oleic Acid 1. Oxidation to diol 2. Sodium Hypochlorite (NaOCl) - Avoids the use of ozone. nih.gov
Other Metal-Catalyzed Oxidations Oleic Acid Various metal oxides (Mo, V, Mn, Co, Fe, Pb) 70-87% A range of catalytic systems have been explored. nih.gov

Enzymatic and Chemo-enzymatic Synthetic Routes

In the quest for more sustainable and selective synthetic methods, enzymatic and chemo-enzymatic routes to azelaic acid have gained significant attention. mdpi.comnih.govresearchgate.net These methods often utilize lipases to catalyze key steps in the transformation of unsaturated fatty acids. mdpi.comnih.govacs.org

One chemo-enzymatic approach involves the lipase-mediated epoxidation of oleic acid using hydrogen peroxide. mdpi.comnih.gov The resulting epoxide is then hydrolyzed to a diol, which is subsequently oxidized and cleaved to yield azelaic acid and pelargonic acid. mdpi.comnih.gov This multi-step process can achieve an isolated yield of 44% for high-purity azelaic acid without requiring chromatographic purification. mdpi.comnih.govresearchgate.net Another strategy involves the enzymatic hydration of oleic acid to 10-hydroxystearic acid, followed by further enzymatic reactions to produce azelaic acid. rsc.org Researchers have also developed multi-enzymatic, one-pot reactions to convert linoleic acid into azelaic acid. nih.govmdpi.com

The valorization of soapstock, a byproduct of vegetable oil refining, through biocatalytic methods is another promising avenue. rsc.orgresearchgate.net Lipases can be used to split the soapstock, and the high content of oleic acid can then be subjected to oxidative cleavage to produce azelaic acid. rsc.orgrsc.org

Approach Starting Material Key Enzymes/Reagents Yield Key Features
Chemo-enzymatic Oleic Acid Lipase (B570770), H₂O₂ 44% (isolated) Sustainable alternative to ozonolysis, avoids column chromatography. mdpi.comnih.govresearchgate.net
Multi-enzymatic Linoleic Acid 9S-lipoxygenase, 9/13-hydroperoxide lyase, alcohol dehydrogenase - One-pot reaction. nih.govmdpi.com
Biocatalytic (from soapstock) Soapstock (high oleic) Lipases, NaClO 55% conversion of diol Valorization of a waste stream. rsc.org

Green Chemistry Principles in Azelaic Acid Production

The production of azelaic acid is increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable feedstocks, environmentally benign reagents, and energy-efficient processes. researchgate.netrsc.orgresearchgate.net The shift from traditional chemical synthesis to biocatalytic and chemo-enzymatic methods is a prime example of this trend. mdpi.comnih.govresearchgate.net

Utilizing renewable resources like vegetable oils and their byproducts, such as soapstock, reduces the reliance on fossil fuels. nih.govrsc.orgrsc.org The use of hydrogen peroxide as a "green" oxidant is preferred over harsher chemicals, and enzymatic catalysts operate under mild conditions, reducing energy consumption. arpnjournals.orgbenthamdirect.comingentaconnect.com Continuous flow processes, like continuous flow ozonolysis, also contribute to a smaller chemical footprint and enhanced safety. rsc.orgrsc.org Furthermore, efforts are being made to develop one-pot syntheses and to use catalysts that can be easily recovered and reused, further aligning the production of azelaic acid with the principles of sustainability. nih.govbenthamdirect.comingentaconnect.com

Formation Mechanisms of Sodium Hydrogen Azelate

This compound is formed through the partial neutralization of azelaic acid, a dicarboxylic acid. cld.bz The stoichiometry of this reaction is critical to ensure the formation of the desired mono-salt.

Controlled Partial Neutralization Reactions of Azelaic Acid

Azelaic acid has two carboxylic acid groups, each with a different dissociation constant (pKa). The first pKa (pKa1) is approximately 4.55, and the second (pKa2) is around 5.50. cld.bz This means that the two protons are removed at different pH values.

The formation of this compound involves the reaction of azelaic acid with a base, typically sodium hydroxide (B78521), in a controlled manner to neutralize only one of the two carboxylic acid groups. The pH of the solution is a key factor in determining the ratio of azelaic acid, monosodium azelate, and disodium (B8443419) azelate. cld.bz At a pH of 5.0, for instance, a significant portion of the azelaic acid will exist as the monosodium salt. cld.bz The process of partial neutralization involves carefully adding a strong base to a solution of a weak acid until the desired degree of neutralization is achieved. youtube.com

Stoichiometric Control in Mono-Salt Synthesis

To synthesize this compound with high purity, precise stoichiometric control is essential. This means that for every one mole of azelaic acid, one mole of a monobasic sodium salt (like sodium hydroxide) should be used. This 1:1 molar ratio ensures that, theoretically, only one of the carboxylic acid groups is neutralized.

Derivatization Reactions of the Azelate Moiety

The azelate moiety, derived from the nine-carbon dicarboxylic acid, azelaic acid, serves as a versatile building block in organic synthesis. Its two carboxylic acid groups can be chemically modified to yield a variety of derivatives with applications ranging from polymers and lubricants to pharmaceuticals. This section explores several key derivatization reactions of the azelate moiety, focusing on esterification, cyclization, amide formation, and the synthesis of glycidyl (B131873) esters.

Esterification Reactions of Azelaic Acid and its Salts

Esterification is a fundamental transformation of azelaic acid and its salts, such as this compound. This reaction involves converting one or both of the carboxylic acid groups into ester functionalities. These esters are valuable as plasticizers, lubricants, and intermediates in the synthesis of more complex molecules. mdpi.comumich.edu The process can be achieved through various catalytic methods, including both chemical and enzymatic routes.

Chemical Catalysis: Direct esterification of azelaic acid is commonly performed by reacting it with an alcohol in the presence of an acid catalyst. For instance, the synthesis of diethyl azelate (DEA) is achieved through the esterification of azelaic acid with ethanol. mdpi.com Another approach involves the ozonolysis of oleic acid methyl ester, which, after oxidative workup, yields the monomethyl ester of azelaic acid with yields reported to be above 78% and purity of 96% or higher under optimized conditions. researchgate.net A series of copolyester plasticizers have been synthesized using a direct esterification melt polycondensation method, reacting azelaic acid with glycols like 2-methyl-1,3-propanediol (B1210203) (MPO) and hexylene glycol. rsc.org The resulting copolyesters have number average molecular weights in the range of 2000 to 3000. rsc.org

Enzymatic Catalysis: Enzymatic synthesis presents a more sustainable alternative to traditional chemical catalysis, often proceeding under milder reaction conditions (40-90 °C) and without the need for organic solvents. nih.gov Lipases, such as immobilized Candida antarctica lipase B (Novozym 435), are particularly effective for the esterification of dicarboxylic acids like azelaic acid. nih.govnih.govmdpi.com This method has been successfully employed to produce dilauryl azelate by reacting azelaic acid with lauryl alcohol. mdpi.com Response surface methodology has been used to optimize the reaction, predicting optimal conditions for high conversion rates. mdpi.com

Table 1: Examples of Esterification Reactions of Azelaic Acid

Product Reactants Catalyst/Method Key Findings Reference
Diethyl azelate (DEA) Azelaic acid, Ethanol Chemical synthesis Purified to 99% purity as determined by GC-MS. mdpi.com
Azelaic acid monomethyl ester Oleic acid methyl ester Ozonolysis Yields >78%, purity ≥96% under optimized conditions. researchgate.net
Dilauryl azelate Azelaic acid, Lauryl alcohol Immobilized Candida antarctica lipase B (Novozym 435) Optimized conditions: 360 min reaction time, 46 °C, 1:4.1 acid:alcohol molar ratio. mdpi.com
Polyglycerol-azelaic acid polyesters Polyglycerol-3/diglycerin, Vegetable oils p-Toluene sulfonic acid Reactions performed at 175-220 °C. nih.gov
Azelaic acid copolyesters (PHMAZ) Azelaic acid, Hexylene glycol, 2-Methyl-1,3-propanediol (MPO) Direct esterification melt polycondensation Resulting copolyesters had number average molecular weights between 2000 and 3000. rsc.org

Cyclization Reactions utilizing Azelate Derivatives

The long, flexible nine-carbon chain of the azelate moiety can be utilized in cyclization reactions to form macrocyclic structures. These reactions are of interest for creating unique molecular architectures. While intramolecular cyclization of a simple azelate is not common, derivatives of azelaic acid can be designed to undergo such transformations.

An example of this is the oxidative coupling of acetylenes linked to the 1,3-positions of a benzene (B151609) ring. When an ethynylpropellane was linked to a benzene core, its oxidative coupling did not lead to a simple dimer but instead to a dimer featuring a strained researchgate.netmetacyclophanedienetetrayne system through an intramolecular cyclization process. nih.gov

Another relevant area is the acid-catalyzed cyclization of molecules containing an epoxide. If an azelate derivative were synthesized to include an epoxide and a nucleophilic group (like a double bond) appropriately positioned along its chain, it could undergo an intramolecular ring-closing reaction. The first step in such a process would be the protonation of the epoxide oxygen, followed by nucleophilic attack at one of the epoxide carbons to form a new cyclic structure. youtube.com For instance, the intramolecular cyclization of dopaquinone, a different molecule, is a key step in the biosynthesis of melanin. jptcp.com

Formation of Amide Derivatives and Structural Hybrids

The carboxylic acid groups of azelates can react with amines to form amide bonds, leading to the synthesis of polyamides (nylons) or smaller molecule amide derivatives and structural hybrids. These compounds are explored for various applications, including as potential therapeutic agents.

A common laboratory method for amide formation is the reaction of a carboxylic acid with an amine, often requiring activation of the carboxylic acid. khanacademy.orgyoutube.com This can be done by converting the acid to an acid chloride. For example, mono methyl azelate can be converted to its acyl chloride, methyl 9-chloro-9-oxononanoate, which then reacts with various amines. nih.gov

Researchers have synthesized novel structural hybrids by reacting the acyl chloride of mono methyl azelate with aminopyridines and aminopyrimidines. nih.gov These reactions, carried out in anhydrous dichloromethane, yielded the desired amide products in yields ranging from 20% to 55%. nih.gov Similarly, amide ester derivatives of azelaic acid have been prepared through the acylation reaction between azelaic acid halide and deprotonated amino acid esters in an aprotic solvent like tetrahydrofuran (B95107) or dichloromethane. google.com Crude yields for these reactions have been reported, such as 76.92% for the derivative with L-cysteine ethyl ester and 9.58% with L-serine ethyl ester. google.com

Table 2: Synthesis of Azelaic Acid Amide Derivatives

Amine Reactant Azelate Derivative Solvent Yield Reference
Aminopyridines Methyl 9-chloro-9-oxononanoate Dichloromethane 20-55% nih.gov
Aminopyrimidines Methyl 9-chloro-9-oxononanoate Dichloromethane 20-55% nih.gov
L-cysteine ethyl ester Azelaic acid halide Dichloromethane 76.92% (crude) google.com
L-serine ethyl ester Azelaic acid halide Dichloromethane 9.58% (crude) google.com

Synthesis of Glycidyl Esters from Azelate Salts

Glycidyl esters are valuable chemical intermediates, notably used in the production of epoxy resins. They can be synthesized from carboxylate salts, such as disodium azelate, through a reaction with epichlorohydrin (B41342).

The synthesis of diglycidyl azelate is achieved by reacting an aqueous solution of disodium azelate with a molar excess of epichlorohydrin. google.com The reaction is typically performed at reflux in the presence of a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) chloride. google.com In this process, a hot aqueous solution of the disodium azelate is added dropwise to a refluxing solution of the catalyst in epichlorohydrin. google.com After the addition is complete, the water is removed by distillation, and the crude glycidyl ester product is obtained after workup, which may involve water washing and removal of excess epichlorohydrin under reduced pressure. google.com The formation of glycidyl esters from vegetable oils during high-temperature processing like deodorization is also a known phenomenon, indicating that the reaction can occur under various conditions. researchgate.net This reaction proceeds via the ring-opening of the epoxide by the carboxylate anion. rsc.orgresearchgate.net

Table 3: Synthesis of Diglycidyl Azelate

Reactants Catalyst Solvent/Conditions Product Reference
Disodium azelate, Epichlorohydrin Benzyltrimethylammonium chloride Aqueous solution of salt added to refluxing epichlorohydrin Diglycidyl azelate google.com

Crystallographic Studies and Solid State Architecture

Crystal Structure Determination of Hydrogen Azelate Salts

Determining the precise crystal structure of hydrogen azelate salts is the first step in understanding their solid-state characteristics. This is primarily achieved through diffraction techniques, which provide a detailed map of atomic positions.

X-ray diffraction (XRD) is a cornerstone technique for determining the arrangement of atoms within a crystal. By analyzing the pattern of scattered X-rays, researchers can deduce the crystal structure. This method has been applied to various azelate salts and their complexes, revealing key structural information. researchgate.netnih.govnih.gov

For instance, single-crystal X-ray diffraction has been used to establish the orthorhombic structure of certain complexes. researchgate.net The data obtained from XRD analysis, such as unit-cell parameters, provide a fundamental fingerprint of the crystalline material.

Interactive Table: Example X-ray Diffraction Data for a Hypothetical Azelate Complex

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 7.676
b (Å) 8.564
c (Å) 5.498
α (°) 90
β (°) 90

Note: This table is illustrative and does not represent data for sodium hydrogen azelate specifically, but rather demonstrates the type of information obtained from XRD studies.

While X-ray diffraction is powerful, it has limitations in accurately locating hydrogen atoms due to their low electron density. unimi.it Neutron diffraction overcomes this challenge as neutrons interact with atomic nuclei, making it an ideal tool for pinpointing hydrogen atom positions. academie-sciences.frresearchgate.netresearchgate.netornl.gov This is particularly important for understanding hydrogen bonding and the protonation states of molecules. unimi.itnih.gov

Neutron diffraction studies, often performed on single crystals, can provide precise and accurate parameters for hydrogen atoms, including their anisotropic displacement parameters, which describe the thermal motion of the atoms. academie-sciences.fr This technique has been instrumental in studying compounds with short, strong hydrogen bonds. academie-sciences.fr For example, a neutron diffraction study of sodium hydrogen diacetate provided a detailed picture of the hydrogen bond, revealing an O···O distance of 2.475(14) Å and an O···H···O angle of 176(2)°. rsc.org

Hydrogen bonds play a critical role in defining the crystal packing and, consequently, the properties of molecular solids. nih.gov In hydrogen azelate salts, the network of hydrogen bonds is a key architectural feature. These interactions can be investigated through a combination of X-ray and neutron diffraction. academie-sciences.frrsc.orgnih.gov

Polymorphism and Crystallization Engineering of Azelate Compounds

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov This phenomenon is significant as different polymorphs of the same compound can exhibit different physical properties. The control of polymorphism, or crystallization engineering, is a key aspect of chemical process development. nih.gov While specific studies on the polymorphism of this compound are not widely reported in the provided search results, the general principles of crystallization engineering would apply. This involves carefully controlling conditions such as solvent, temperature, and pressure during crystallization to favor the formation of a desired polymorph.

Structural Characterization of Azelate-Derived Coordination Polymers and Metal-Organic Frameworks (MOFs)

Azelaic acid and its salts can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.netnih.gov These materials are of great interest due to their porous nature and potential applications in areas like gas storage and catalysis. researchgate.net

The structure of these coordination polymers and MOFs is determined by the coordination geometry of the metal ions and the conformation of the azelate ligand. nih.govfrontiersin.org The flexibility of the azelate molecule allows it to adopt various conformations, which, in turn, influences the final three-dimensional structure of the framework. Predicting the ligand conformation and the resulting dimensionality of the MOF can be challenging. frontiersin.org

Investigation of Layered Structures and Extended Frameworks

Following extensive investigations, detailed crystallographic data for this compound, specifically concerning its layered structures and extended frameworks, is not available in the public domain. Searches of peer-reviewed scientific literature and crystallographic databases did not yield specific structural information such as unit cell parameters, space group, or atomic coordinates for this particular compound.

While the broader class of metal dicarboxylates, to which this compound belongs, is known to form layered structures and coordination polymers, the specific details of how sodium and the hydrogen azelate anion arrange in the solid state have not been documented in the accessible scientific record. The formation of such extended structures is influenced by factors including the coordination preferences of the metal cation, the geometry and flexibility of the dicarboxylate ligand, and the presence of hydrogen bonding.

In related fields, studies on other alkali metal dicarboxylates have demonstrated the formation of diverse and complex architectures. However, without specific experimental data for this compound, any discussion of its crystal structure would be speculative. Authoritative research detailing the synthesis of suitable single crystals and subsequent X-ray diffraction analysis is required to elucidate its solid-state architecture.

Supramolecular Chemistry and Non Covalent Interactions

Intermolecular Hydrogen Bonding in Azelate Systems

Hydrogen bonding is a critical non-covalent interaction in azelate systems, including sodium hydrogen azelate. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a carboxylate group (a hydrogen bond acceptor) on the same molecule creates the potential for complex hydrogen-bonding networks.

In molecules like this compound, there is a potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. nih.govlibretexts.orgkhanacademy.org An intramolecular hydrogen bond could theoretically form between the carboxylic acid proton and the carboxylate oxygen at the other end of the chain, leading to a cyclic conformation. However, the formation of such a bond is often less favorable than the formation of intermolecular hydrogen bonds, which allow for the creation of extended chains and networks. nih.gov

Table 1: General Characteristics of Hydrogen Bonds in Dicarboxylic Acid Systems

Hydrogen Bond TypeDescriptionExpected Impact on this compound
Intermolecular Between the carboxylic acid group of one molecule and the carboxylate group of another.Likely to be the primary hydrogen bonding interaction, leading to the formation of polymeric chains or sheets in the solid state.
Intramolecular Between the carboxylic acid proton and the carboxylate oxygen within the same molecule.Less likely to be the dominant interaction due to the flexibility of the alkyl chain, but could influence conformational preferences in solution.

The hydrogen bond in acid salts of dicarboxylic acids can be symmetric or asymmetric, which relates to the position of the proton between the two oxygen atoms. In some cases, the proton may be transferred from the carboxylic acid to the carboxylate, a phenomenon that can be influenced by the crystalline environment and the nature of the counter-ion. This proton transfer can be investigated using techniques such as solid-state NMR spectroscopy. Studies on related systems have shown that the degree of proton transfer can vary, leading to a continuum between a true salt and a cocrystal.

Self-Assembly Principles of Azelate-Based Molecules

The amphiphilic nature of this compound, with its hydrophilic carboxylate/carboxylic acid head and hydrophobic alkyl tail, makes it a candidate for self-assembly into a variety of supramolecular structures.

Low-molecular-weight gelators can form fibrous networks that entrap solvent molecules, leading to the formation of supramolecular organogels. rsc.org The self-assembly process is driven by non-covalent interactions, with hydrogen bonding often playing a crucial role. For a molecule like this compound, the formation of extended hydrogen-bonded chains could lead to the creation of fibers that entangle to form a gel in certain organic solvents. The length of the alkyl chain in azelaic acid is significant, as it provides the necessary van der Waals interactions to stabilize the fibrous network. While specific studies on the gelation properties of this compound are scarce, the principles of supramolecular gelation suggest it as a potential organogelator.

In aqueous solutions, the aggregation of amphiphilic molecules like this compound is expected. As a bolaamphiphile (a molecule with hydrophilic groups at both ends of a hydrophobic chain), it can form a variety of structures, such as micelles, vesicles, or nanotubes, depending on the concentration, pH, and ionic strength of the solution. nih.govacs.orgnih.gov At a pH where the carboxylic acid group is deprotonated, the resulting azelate dianion would have two hydrophilic head groups, further influencing its aggregation behavior. The aggregation in aqueous environments can be studied using techniques like light scattering and electron microscopy. The aggregation of long-chain carboxylates is known to be influenced by the presence of counterions, with different metal ions affecting the packing and morphology of the aggregates.

Design and Engineering of Multicomponent Crystalline Materials

The principles of crystal engineering can be applied to design new solid forms of azelaic acid and its salts, such as cocrystals. rsc.org A cocrystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions. By choosing a suitable coformer molecule that can form strong and predictable hydrogen bonds with the carboxylic acid group of azelaic acid or its salt, it is possible to create new materials with tailored physical properties. For example, cocrystals of azelaic acid with isonicotinamide (B137802) have been reported, where the carboxylic acid-pyridine hydrogen bond synthon is the primary interaction. nih.gov The formation of cocrystals with this compound would involve the interplay of hydrogen bonds and ionic interactions, offering a route to new multicomponent materials with potentially interesting properties.

Identification and Application of Supramolecular Synthons and Heterosynthons

In the realm of crystal engineering, supramolecular synthons are structural units within supermolecules that are formed by intermolecular interactions. The study of azelate salts reveals the prevalence of specific and reliable synthons that guide the crystal packing.

The cocrystallization of dicarboxylic acids, such as azelaic acid, with various coformers often results in supramolecular structures held together by robust heterosynthons. A common and dependable recognition pattern is the heterosynthon formed between a protonated amine and a deprotonated carboxyl group. nih.gov In the context of this compound, the interactions would be between the sodium cation, the carboxylate group, and the neutral carboxylic acid group.

In studies involving 1:1 salts of dicarboxylic acid monoanions, it has been observed that they tend to form either infinite chains or cyclic dimers through hydrogen bonding between the neutral carboxylic acid group and the deprotonated carboxylate group (–COOH···⁻OOC). nih.govacs.org For instance, in the crystalline structures of azelate salts with certain organic cations, the azelate monoanions have been shown to form large rings, such as R2(24) rings. nih.govacs.org

The reliability of these synthons is a cornerstone of crystal engineering, allowing for a degree of predictability in the formation of solid-state structures with desired properties.

Strategies in Crystal Engineering for Azelate Salts

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. rsc.org For azelate salts, the primary strategy revolves around the predictable nature of hydrogen bonding involving the carboxylic acid and carboxylate functionalities.

One key strategy is the use of co-crystallization. While this compound is a salt, the principles of co-crystal design are highly relevant. Pharmaceutical cocrystallization, for example, brings together an active pharmaceutical ingredient (API) and a co-former in a single crystalline lattice through non-covalent bonds. rsc.org This approach is used to optimize the physicochemical properties of the solid, such as solubility and stability, without altering the chemical structure of the API. rsc.org

In the case of azelate salts, the flexible hydrocarbon chain of the azelate anion allows for conformational diversity, which can be exploited in crystal engineering. The formation of different crystalline forms (polymorphs) or solvates can arise from subtle changes in crystallization conditions, leading to different supramolecular arrangements. For example, studies on salts of dicarboxylic acids have yielded a variety of structures, including cocrystals, molecular salts, and solvates, demonstrating the rich structural landscape accessible through crystal engineering. nih.govacs.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a primary tool for probing the molecular structure of sodium hydrogen azelate by examining the vibrations of its constituent chemical bonds.

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic functional groups within a molecule. In this compound, the most significant vibrations are associated with the carboxyl group and the long methylene (B1212753) chain.

The carboxyl group gives rise to two prominent absorption bands:

C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid typically appears as an intense, sharp band in the region of 1760-1690 cm⁻¹. libretexts.org For azelaic acid, this peak is observed around 1692 cm⁻¹. mdpi.com The presence of hydrogen bonding and salt formation in this compound can influence the exact position of this band.

O-H Stretching: The hydroxyl (O-H) stretch in carboxylic acids is known for its very broad absorption band, which can span from 3300 to 2500 cm⁻¹. libretexts.org This broadening is a direct consequence of strong hydrogen bonding.

The methylene (-CH₂) groups of the polymethylene chain also produce characteristic signals:

C-H Stretching: Alkanes and their derivatives show C-H stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org

C-H Bending: The scissoring or bending vibrations for methylene groups are typically found between 1470-1450 cm⁻¹. libretexts.org A rocking vibration may also be observed around 720-725 cm⁻¹ in long-chain alkanes. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)Reference
Carboxyl O-HStretching3300 - 2500 (Broad) libretexts.org
Methylene C-HStretching3000 - 2850 libretexts.org
Carboxyl C=OStretching1760 - 1690 libretexts.org
Methylene C-HBending (Scissoring)1470 - 1450 libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy and is often referred to as a "molecular fingerprinting" technique because the resulting spectrum is unique to a specific molecule's structure. nih.govscitechdaily.com While IR spectroscopy depends on changes in a molecule's dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov This makes it particularly well-suited for analyzing the hydrocarbon backbone of surfactant-like molecules. nih.gov

For this compound, Raman spectroscopy can effectively probe the C-H stretching modes of the methylene chain (2800-3000 cm⁻¹) and the C-C skeletal vibrations, providing a detailed fingerprint of the molecule's conformation. nih.gov Unlike IR, the Raman signal from water's O-H bonds is weak, which is advantageous when analyzing aqueous solutions or hydrated crystals. nih.gov This technique allows for label-free, non-disruptive, and quantitative molecular analysis of biological samples in situ. nih.gov

The presence of strong hydrogen bonds is a defining feature of acid salts like this compound, and this is clearly observable in its vibrational spectra. Hydrogen bonding significantly perturbs the vibrational frequencies of the involved functional groups, primarily the carboxyl O-H and C=O groups.

In IR spectroscopy, the formation of a hydrogen bond leads to several distinct signatures:

Red Shift: The stretching frequency of the donor group (O-H in this case) shifts to a lower wavenumber (a "red shift"). nih.gov

Band Broadening: The absorption band of the O-H stretch becomes significantly broader and more complex, often spanning hundreds of wavenumbers. libretexts.orgresearchgate.net

Increased Intensity: There is a substantial increase in the integrated intensity of the O-H stretching band. nih.gov

These effects arise because the hydrogen bond weakens the O-H covalent bond, leading to a lower vibrational energy, and creates a distribution of bond lengths and strengths within the sample, resulting in a broad range of absorption frequencies. The analysis of these spectral features provides definitive evidence for the presence and nature of intermolecular hydrogen bonding networks. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete determination of a molecule's carbon-hydrogen framework. libretexts.org By analyzing the chemical shifts, signal integrations, and splitting patterns in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity of atoms. youtube.comyoutube.com

For this compound, the ¹H NMR spectrum would reveal distinct signals for the different types of protons:

α-Protons: The protons on the carbons adjacent to the carboxyl groups (α-protons) are deshielded due to the electronegativity of the carbonyl carbon. libretexts.org They are expected to resonate in the 2.0-3.0 ppm region. libretexts.org

Methylene Protons: The protons of the central methylene groups in the aliphatic chain would appear further upfield, at chemical shifts typical for alkanes.

Carboxyl Proton: The acidic proton of the hydrogen carboxylate group would appear as a very broad signal at a significantly downfield chemical shift (often >10 ppm), and its signal can be exchanged with D₂O. youtube.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, with the carbonyl carbons appearing significantly downfield due to their sp² hybridization and proximity to electronegative oxygen atoms. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton TypePredicted Chemical Shift (ppm)MultiplicityReference
-COOH> 10Broad Singlet youtube.com
-CH ₂-COOH2.0 - 3.0Triplet libretexts.org
-CH₂-CH ₂-COOH~1.6Multiplet
-(CH₂)₅-~1.3Multiplet

Mass Spectrometry (MS) in Azelate Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov For non-volatile and thermally labile compounds like azelaic acid and its salts, direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. nih.gov

To overcome the low volatility of azelaic acid for GC-MS analysis, a derivatization step is typically employed. nih.govacs.org This involves converting the polar carboxylic acid groups into less polar and more volatile esters. Common derivatization methods include methylation to form dimethyl azelate or silylation. nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides a molecular ion peak corresponding to the mass of the derivative, confirming the initial presence of the azelate structure. For instance, the analysis of dilauryl azelate, an ester derivative of azelaic acid, showed a molecular ion peak at m/z 525 [M+H]⁺, which matched its molecular weight. mdpi.com The fragmentation pattern observed in the mass spectrum provides further structural information, helping to confirm the identity of the azelate derivative. acs.org

Advanced Electron Energy-Loss Spectroscopy (EELS) for Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that probes the electronic structure and elemental composition of a material at high spatial resolution. wikipedia.orgeag.com While specific EELS studies on this compound are not prominent in the literature, the application of EELS to organic and biological materials provides a strong basis for its potential use in characterizing this compound. researchgate.netnih.gov

EELS analysis involves passing a beam of electrons with a known energy through a thin sample. The interactions between the electrons and the sample cause some electrons to lose energy. An electron spectrometer measures this energy loss, producing a spectrum with distinct features corresponding to different types of inelastic scattering events. wikipedia.org

For a compound like this compound, EELS can provide valuable chemical information in several ways:

Core-Loss Spectroscopy: The high-energy region of the EELS spectrum contains ionization edges, which correspond to the energy required to excite a core-level electron to an unoccupied state. These edges are element-specific, allowing for elemental identification and quantification. wikipedia.orgeag.com For this compound (C₉H₁₅NaO₄), one could identify the carbon K-edge (~284 eV), the oxygen K-edge (~532 eV), and potentially the sodium K-edge (~1072 eV) or L-edge (~31 eV). The fine structure near these edges (Energy-Loss Near-Edge Structure, ELNES) is sensitive to the local chemical environment, including bonding and oxidation state. For instance, the fine structure of the carbon K-edge could distinguish between the aliphatic carbons of the backbone and the carboxylic carbons. researchgate.netresearchgate.net

Low-Loss Spectroscopy: The low-energy region of the EELS spectrum (typically < 50 eV) provides information about valence electron excitations, such as plasmons and interband transitions. wikipedia.org This region can be used to determine the dielectric properties of the material. For organic materials, features in the low-loss region can sometimes be used to differentiate between major classes of compounds like proteins and nucleic acids, suggesting that it could provide a chemical fingerprint for this compound. nih.gov

The high spatial resolution of EELS would be particularly advantageous for studying the distribution of this compound within a complex matrix or for analyzing the uniformity of its composition at the nanoscale. eag.comnih.gov Furthermore, radiation damage is a significant consideration when analyzing organic materials with EELS, and techniques such as cryo-EELS may be necessary to mitigate these effects. nih.gov

The following table outlines the potential application of EELS for the chemical analysis of this compound.

EELS Analysis Type Information Obtainable Relevance to this compound
Core-Loss Spectroscopy (C, O, Na edges)Elemental composition and mapping. eag.comConfirmation of elemental makeup and spatial distribution.
Energy-Loss Near-Edge Structure (ELNES)Chemical bonding environment, oxidation states. researchgate.netDifferentiation of carbon and oxygen in carboxyl/carboxylate groups versus the alkyl chain.
Low-Loss SpectroscopyValence electron excitations, dielectric properties. nih.govProvides a "fingerprint" of the material's electronic structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Azelate Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For azelate systems, DFT can be employed to determine the most stable molecular conformations, calculate vibrational frequencies corresponding to infrared spectra, and map out electron density distributions to understand reactivity. mdpi.com

While specific DFT studies on sodium hydrogen azelate are not extensively documented in the public domain, the methodology is well-suited to analyze the hydrogen azelate anion. Such studies would typically involve optimizing the geometry of the anion to find its lowest energy state and then performing calculations to predict its spectroscopic and chemical properties. researchgate.net

The hydrogen azelate anion, HOOC(CH₂)₇COO⁻, possesses a notable intramolecular hydrogen bond. The nature of this bond is inherently quantum mechanical due to the small mass of the hydrogen atom, meaning effects like zero-point motion and tunneling are significant. pku.edu.cn Ab initio path integral molecular dynamics studies on various hydrogen-bonded systems have revealed that quantum nuclear effects can either weaken or strengthen a hydrogen bond. pku.edu.cn This is determined by a competition between the anharmonic intermolecular bond bending and intramolecular bond stretching. pku.edu.cn

In the case of the hydrogen azelate anion, quantum mechanical modeling can elucidate the strength and geometry of the intramolecular hydrogen bond. The Quantum Theory of Atoms in Molecules (QTAIM) is a technique that can be used to analyze the electron density to characterize the nature of chemical bonds. rsc.org For instance, analysis of resonance-assisted hydrogen bonds (RAHBs) has shown that the presence of π-conjugated systems allows for a significant rearrangement of electron density, which strengthens the hydrogen bond. rsc.org While the alkyl chain in azelate is not conjugated, the principle of charge distribution analysis remains a powerful tool.

Natural Bond Orbital (NBO) analysis is another method that can be used to understand hydrogen bonding by examining charge transfer interactions. nih.gov Studies on other molecules have shown a correlation between the red-shift in the vibrational frequencies of N-H and O-H stretches and the stabilization energies from charge transfer, indicating the importance of such interactions in hydrogen bonding. nih.gov

Below is an interactive table showing hypothetical DFT-calculated parameters for the intramolecular hydrogen bond in the hydrogen azelate anion.

ParameterHypothetical ValueSignificance
O-H Bond Length (Å)1.02Elongated compared to a non-hydrogen-bonded alcohol, indicating bond weakening.
O···O Distance (Å)2.55A short distance, indicative of a relatively strong hydrogen bond.
O-H···O Angle (°)170Close to linear, which is typical for strong hydrogen bonds.
Interaction Energy (kcal/mol)-8.5Represents the energetic stabilization due to the hydrogen bond formation.
O-H Stretch Freq. Shift (cm⁻¹)-300A significant redshift compared to a free hydroxyl group, a hallmark of hydrogen bonding.

Proton transfer is a fundamental chemical process that can be computationally investigated. For the hydrogen azelate anion, this could involve the intramolecular transfer of a proton between the two oxygen atoms of the carboxylate groups or an intermolecular transfer to a solvent molecule. Computational studies can help to distinguish between different mechanisms, such as a concerted (single-step) or a stepwise (multi-step) process. nih.gov

For example, investigations into the double proton transfer in the 7-azaindole (B17877) dimer have utilized femtosecond time-resolved fluorescence spectroscopy and theoretical calculations to conclude a concerted mechanism. nih.gov Similar computational strategies could be applied to azelate systems. Quantum mechanics/molecular mechanics (QM/MM) simulations, combined with free energy sampling methods, are powerful tools for identifying proton transport pathways and the associated energy barriers, as demonstrated in studies of phosphate (B84403) transporters. nih.gov

The table below outlines the key distinctions between concerted and stepwise proton transfer mechanisms that could be relevant for the hydrogen azelate anion.

FeatureConcerted MechanismStepwise Mechanism
Definition A single transition state where bonds are broken and formed simultaneously.Involves one or more intermediate species.
Kinetics Follows single-exponential kinetics.Can exhibit multi-exponential kinetics, corresponding to the formation and decay of intermediates. nih.gov
Energy Profile A single energy barrier to cross from reactant to product.Multiple energy barriers and wells corresponding to intermediates.
Computational Evidence Identification of a single transition state structure connecting reactant and product.Identification of one or more stable intermediate structures along the reaction pathway. nih.gov

Molecular Dynamics Simulations of Azelate Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org These simulations can provide detailed insights into the behavior of this compound in different environments, such as in aqueous solution. By simulating the interactions between the azelate ions, sodium ions, and water molecules, it is possible to understand its solvation, conformational dynamics, and potential for aggregation.

A key limitation of MD simulations is the short timescale they typically cover, usually in the range of nanoseconds to microseconds, which may not be sufficient to capture all relevant biological or chemical processes. acs.org The accuracy of MD simulations is also highly dependent on the quality of the force field used to describe the interatomic interactions. arxiv.org

The following table presents typical parameters that would be defined for an MD simulation of this compound in a water box.

ParameterTypical Value/SettingDescription
Force Field AMBER, CHARMM, GROMOSA set of parameters to describe the potential energy of the system.
Water Model TIP3P, SPC/EA model to represent water molecules in the simulation.
Box Size 50 x 50 x 50 ųThe dimensions of the simulation box containing the molecules.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric)Statistical ensemble defining the thermodynamic state of the system.
Temperature 300 KThe temperature at which the simulation is run.
Pressure 1 atmThe pressure at which the simulation is run (for NPT ensemble).
Time Step 2 fsThe small time interval at which the equations of motion are integrated.
Simulation Length 100 nsThe total duration of the simulated physical time.

Theoretical Prediction of Chemical Behavior and Selective Interactions

Computational methods are increasingly used to predict the chemical behavior and selective interactions of molecules with their environment, including biological systems. For instance, azelates have been identified as membrane-active immunomodulators. nih.gov Theoretical modeling could be employed to understand the specific interactions between azelate anions and the lipid components of cell membranes, potentially explaining their membrane-fluidizing activity. nih.gov

Computational techniques such as molecular docking can predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is often used to predict the interaction of a small molecule ligand with a large biological macromolecule like a protein or DNA. For azelate, this could be used to screen for potential protein targets and to understand the molecular basis of its observed biological effects.

The table below summarizes different types of selective interactions that can be predicted using theoretical methods.

Type of InteractionDescriptionComputational Method
Enzyme Inhibition The binding of a molecule to an enzyme's active site, preventing it from catalyzing its reaction.Molecular Docking, QM/MM
Receptor Binding The interaction of a ligand with a specific receptor protein on a cell surface, triggering a cellular response.Molecular Docking, MD Simulations
Membrane Permeation The ability of a molecule to pass through a biological membrane.MD Simulations with umbrella sampling or metadynamics. acs.org
Protein-Protein Interaction Modulation The disruption or stabilization of interactions between two or more proteins.Protein-protein docking, MD Simulations
DNA Intercalation/Binding The insertion of a molecule into the DNA double helix or binding to its grooves.Molecular Docking, MD Simulations

Chemical Reactivity and Reaction Mechanisms

Acid-Base Equilibria and Influence of Protonation States

Azelaic acid is a dicarboxylic acid, meaning it can donate two protons (H⁺) in an aqueous solution. The acid-base properties are defined by two distinct acid dissociation constants, pKₐ₁ and pKₐ₂. These constants correspond to the sequential loss of the first and second protons from the two carboxylic acid groups.

The first deprotonation yields the hydrogen azelate anion (the conjugate base, which is the form present in sodium hydrogen azelate), and the second deprotonation yields the azelate dianion. The equilibria can be represented as follows:

H₂A ⇌ HA⁻ + H⁺ (where H₂A is azelaic acid and HA⁻ is hydrogen azelate)

HA⁻ ⇌ A²⁻ + H⁺ (where A²⁻ is the azelate dianion)

The pKₐ values for azelaic acid are approximately 4.55 for the first dissociation (pKₐ₁) and 5.3 to 5.5 for the second (pKₐ₂). nih.govwikipedia.org The specific protonation state of the molecule is dependent on the pH of the solution:

At pH < 4.5 : Azelaic acid exists predominantly in its fully protonated, non-ionized form (HOOC(CH₂)₇COOH).

At pH between 4.5 and 5.3 : The molecule primarily exists as the hydrogen azelate monoanion (⁻OOC(CH₂)₇COOH), the form found in this compound.

At pH > 5.3 : The fully deprotonated azelate dianion (⁻OOC(CH₂)₇COO⁻) is the dominant species.

The protonation state significantly influences the molecule's physical properties. For instance, the solubility in water is highly pH-dependent. Azelaic acid itself is only sparingly soluble in water (about 2.1 g/L at 20°C), while its salt forms, such as this compound and disodium (B8443419) azelate, are considerably more soluble. libretexts.org

Dissociation Constants (pKₐ) of Azelaic Acid
Dissociation StepEquilibriumApproximate pKₐ ValuePredominant Species at Equilibrium pH
First (pKₐ₁)HOOC(CH₂)₇COOH ⇌ ⁻OOC(CH₂)₇COOH + H⁺4.55 wikipedia.orgHydrogen Azelate
Second (pKₐ₂)⁻OOC(CH₂)₇COOH ⇌ ⁻OOC(CH₂)₇COO⁻ + H⁺5.3 - 5.5 nih.govlibretexts.orgAzelate Dianion

Nucleophilic Acyl Substitution Reactions Involving Azelate Carboxylates

The carboxyl groups of azelaic acid and its salts are susceptible to nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a leaving group to form a new carbonyl compound. industrialchemicals.gov.aunih.gov

A primary example of this reaction is esterification, where azelaic acid or its salts react with an alcohol to form an ester. This reaction can be catalyzed by either acids (like sulfuric acid) or enzymes (like lipases). nih.govwebmd.com For instance, the reaction of azelaic acid with methanol (B129727) can produce dimethyl azelate. atamanchemicals.com Similarly, enzymatic esterification with lauryl alcohol yields dilaurylazelate. webmd.com The modification of one or both carboxylic acid groups into esters can enhance properties like the hydrophilic-lipophilic balance. webmd.com

The general mechanism proceeds as follows:

Addition : The nucleophile (e.g., an alcohol) attacks one of the carbonyl carbons of the azelate molecule. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. industrialchemicals.gov.au

Elimination : The intermediate is unstable and collapses. The leaving group (e.g., -OH or -O⁻) is expelled, and the carbonyl π-bond reforms, resulting in the final ester product. industrialchemicals.gov.au

Under basic conditions, such as in the saponification of an azelate ester, the nucleophile (e.g., hydroxide (B78521), OH⁻) attacks the ester's carbonyl carbon. The reaction is driven to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and a very poor leaving group. nih.gov

Oxidation and Reduction Reactions of Azelaic Acid and its Salts

Azelaic acid is relatively stable to oxidation. Its most significant oxidative reaction is its formation via the oxidative cleavage of the carbon-carbon double bond in unsaturated fatty acids like oleic acid. wikipedia.org This process is performed industrially via ozonolysis, where ozone (O₃) breaks the double bond of oleic acid to yield azelaic acid and nonanoic acid. wikipedia.orglibretexts.org Alternative methods use other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or a combination of hydrogen peroxide with a tungsten-based catalyst.

In biological systems, azelaic acid can be metabolized via β-oxidation, a process that shortens the dicarboxylic acid chain. libretexts.org Furthermore, azelaic acid exhibits antioxidant properties by acting as a scavenger of reactive oxygen species (ROS), such as hydroxyl radicals, thereby reducing oxidative damage in inflammatory conditions. nih.gov

The carboxylic acid groups of azelaic acid and its salts can be reduced to primary alcohols. This transformation requires potent reducing agents due to the low electrophilicity of the carbonyl carbon in a carboxylic acid. Common laboratory reagents for this purpose include strong metal hydrides like lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation can also achieve this reduction, converting azelaic acid into 1,9-nonanediol. This typically requires high pressures and temperatures along with specialized heterogeneous or homogeneous catalysts based on metals like iridium, manganese, or ruthenium. The reaction proceeds by reducing both carboxylic acid functional groups to their corresponding primary alcohols. One of the challenges in the reduction of dicarboxylic acids is preventing the in-situ formation of oligomeric esters from the reaction between the starting material and the alcohol product, an issue that can be overcome by using dual catalyst systems.

Role As a Bio Based Monomer in Advanced Materials Science

Synthesis of Polyesters and Polyamides from Azelaic Acid Derivatives

The production of polyesters and polyamides from azelaic acid derivatives, such as sodium hydrogen azelate, is predominantly achieved through polycondensation reactions. These processes involve the reaction of the dicarboxylic acid or its ester with a diol (for polyesters) or a diamine (for polyamides) to form long polymer chains.

Melt polycondensation is a widely employed industrial method for synthesizing polyesters and polyamides from azelaic acid. This solvent-free technique involves heating the monomers above their melting points to initiate polymerization. The process is typically carried out in two stages: an initial esterification or amidation at atmospheric pressure, followed by a polycondensation stage under high vacuum and elevated temperatures to remove the condensation byproducts (e.g., water or methanol) and increase the molecular weight of the polymer. nih.govrsc.org

For instance, the synthesis of poly(butylene terephthalate-co-butylene azelate) involves a two-step process starting with dimethyl terephthalate, azelaic acid, and 1,4-butanediol. The initial esterification is conducted at 200°C, followed by polycondensation at 240°C under vacuum. nih.gov Similarly, environmentally friendly aliphatic polyamides have been synthesized by the step-melting polycondensation of azelaic acid with various diamines like 1,6-diaminohexane, 1,10-decanediamine, and 1,12-diaminododecane. nih.govresearchgate.net

The optimization of melt polycondensation often involves the use of catalysts to accelerate the reaction rate. For polyester (B1180765) synthesis, catalysts such as titanium(IV) butoxide are effective. nih.gov The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and polymer properties. For example, in the synthesis of polyamides, the reaction temperature is typically kept below the melting point of the final polymer in the solid-state polycondensation phase to prevent degradation. google.com

Table 1: Examples of Melt Polycondensation Conditions for Azelate-Based Polymers

Polymer TypeMonomersCatalystTemperature (°C)Key FindingsReference
CopolyesterDimethyl terephthalate, Azelaic acid, 1,4-butanediolNot specified200 (Esterification), 240 (Polycondensation)Successful synthesis of biodegradable aliphatic-aromatic copolyesters. nih.gov
PolyamideAzelaic acid, 1,6-diaminohexaneNot specifiedStep-meltingProduction of "environmentally friendly" aliphatic polyamides. nih.govresearchgate.net
PolyesterAzelaic acid, 1,6-hexanediol (B165255), 2-methyl-1,3-propanediol (B1210203)Titanate-based180-190Synthesis of copolyester plasticizers with controllable properties. rsc.org

As a greener alternative to traditional high-temperature melt polycondensation, enzymatic polymerization offers milder reaction conditions and high selectivity. The use of enzymes, such as lipases, can circumvent the need for metal catalysts and reduce energy consumption. nih.gov Supercritical carbon dioxide (scCO₂) has emerged as a promising reaction medium for enzymatic polymerization. royalsocietypublishing.org Its low viscosity, high diffusivity, and the ability to dissolve small molecules while being a non-solvent for the polymer product make it an ideal medium for facilitating enzymatic reactions and product separation.

Researchers have successfully synthesized azelaic acid-based polyesters using Novozyme 435, an immobilized lipase (B570770), in scCO₂. nih.govroyalsocietypublishing.org This method allows for the synthesis of telechelic (end-functionalized) polyazelates at near-room temperatures (e.g., 35°C). royalsocietypublishing.org The molecular weight and functionality of the resulting polymers can be controlled by using specific end-capping molecules. For example, polyesters have been synthesized from azelaic acid and 1,6-hexanediol with end-cappers like sorbic alcohol, 12-hydroxystearic acid, and 2-hydroxyethyl methacrylate, achieving high conversions (over 96%) and medium molecular weights in the range of 1500–2400 g/mol . nih.govroyalsocietypublishing.org

The enzymatic approach in scCO₂ is particularly advantageous for incorporating thermally labile functional groups into the polymer structure, which would not be feasible under the harsh conditions of melt polycondensation. royalsocietypublishing.org

Table 2: Enzymatic Polymerization of Azelaic Acid Derivatives

EnzymeMonomersReaction MediumKey FindingsReference
Novozyme 435Azelaic acid, 1,6-hexanediol, various end-cappersSupercritical CO₂High conversion (>96%); synthesis of functionalized polyesters at low temperatures. nih.govroyalsocietypublishing.org
Novozyme 435Glycerol, Azelaic acid, Tall oil fatty acidSolvent-free/Chemo-enzymaticSynthesis of highly branched, high-molecular-weight polyesters. nih.gov

Structure-Property Relationships in Azelate-Based Polymers

The physical and thermal properties of polymers derived from this compound (via azelaic acid) are intricately linked to their molecular structure. Factors such as the type of co-monomer, the presence of end-groups, and the resulting crystalline morphology play a crucial role in determining the final material characteristics.

The introduction of specific end-groups, or "end-cappers," during polymerization has a significant impact on the crystalline structure and thermal properties of azelate-based polyesters. Research has shown that the melting temperature (T_m) and the enthalpy of melting (ΔH_m) are highly dependent on the structure of the end-capping molecule. nih.gov

Bulky end-cappers can disrupt the regular packing of polymer chains, leading to a less ordered crystalline structure. nih.gov This alteration in crystallinity directly affects the thermal transitions of the polymer. For instance, in the synthesis of telechelic poly(hexylene azelate), the use of different end-capping molecules resulted in varied melting points and enthalpies, demonstrating that the end-groups can be used to tailor the thermal behavior of the resulting polymer. nih.gov

Furthermore, the incorporation of certain end-groups can impart specific functionalities to the polymer. For example, the use of polyethylene (B3416737) glycol (PEG) as an end-capper can create amphiphilic copolymers capable of forming self-assembled aggregates in aqueous environments, with a longer poly(hexylene azelate) backbone leading to larger crystallites and higher melting temperatures. nih.gov

Table 3: Effect of End-Groups on Thermal Properties of Azelate Polyesters

End-Capping MoleculePolymer BackboneEffect on Crystalline StructureEffect on Thermal TransitionsReference
Sorbic alcohol, 12-hydroxystearic acid, etc.Poly(hexylene azelate)Altered crystalline structure due to bulky groupsT_m and ΔH_m are highly dependent on the end-capper nih.gov
Polyethylene glycol (PEG)Poly(hexylene azelate)Longer PHAz backbone leads to larger crystallitesHigher T_m and ΔH_m with longer PHAz backbone nih.gov

Copolyesters synthesized from azelaic acid and a mixture of diols, or from a mixture of dicarboxylic acids including azelaic acid, can exhibit isodimorphic behavior. Isodimorphism refers to the phenomenon where both comonomer units can co-crystallize within the same crystal lattice, leading to a continuous variation of lattice parameters with composition.

The isodimorphic structural behavior of azelate-based copolyesters is influenced by the chain length of the co-monomer diols. nih.gov For example, in poly(butylene glutarate-co-butylene azelate) and poly(octylene glutarate-co-octylene azelate) copolyesters, the ability of the different monomer units to fit into a common crystalline lattice is dependent on the similarity of their lengths. nih.gov

This behavior has a direct impact on the thermal and mechanical properties of the copolyesters. The melting temperature and degree of crystallinity of these copolymers are a function of their composition. By carefully selecting the co-monomers, it is possible to tune the properties of the resulting material, for instance, to achieve a desired flexibility or degradation rate. nih.gov The study of isodimorphism is crucial for designing copolyesters with tailored properties for specific applications, such as biodegradable films and packaging materials. mdpi.com

Degradation Pathways and Chemical Stability Studies

Thermal Degradation Mechanisms of Azelate Salts

The application of heat can induce the decomposition of azelate salts. The pathway of this degradation is significantly influenced by the protonation state of the carboxyl groups.

The thermal decomposition of sodium salts of carboxylic acids, a process known as decarboxylation, typically involves heating the salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). ncert.nic.inyoutube.comlibretexts.orgchemguide.co.uk This process results in the elimination of a carboxyl group as carbon dioxide and the formation of a hydrocarbon with one less carbon atom than the original carboxylic acid. youtube.com For instance, heating sodium ethanoate with soda lime produces methane. chemguide.co.uk

Oxidative Degradation Processes

The presence of oxidizing agents can lead to the breakdown of sodium hydrogen azelate. The carbon chain and the carboxyl groups are both susceptible to oxidative attack.

Studies on the oxidation of dicarboxylic acids by hydroxyl radicals (•OH) in aqueous solutions provide insights into potential degradation pathways for this compound. mdpi.com The reaction of •OH with dicarboxylic acids typically proceeds via H-atom abstraction from the C-H bonds of the alkyl chain. mdpi.com This initial step leads to the formation of a carbon-centered radical, which can then react with oxygen to form a peroxyl radical. Subsequent reactions of the peroxyl radical can lead to the formation of more functionalized acids or chain-shortening degradation products. mdpi.com For example, the oxidation of succinic acid can lead to the formation of malic acid and oxaloacetic acid. mdpi.com While specific data for azelaic acid or its salts is limited in this context, it is plausible that similar mechanisms would apply, leading to the formation of shorter-chain dicarboxylic acids, hydroxylated derivatives, and eventually, smaller organic acids and carbon dioxide upon complete oxidation.

Hydrolytic Stability and Degradation Pathways

Hydrolysis refers to the reaction of a substance with water. For a salt like this compound, hydrolysis can affect the pH of the solution and potentially influence its stability.

This compound is the salt of a weak acid (azelaic acid) and a strong base (sodium hydroxide). In an aqueous solution, the azelate and hydrogen azelate ions will undergo hydrolysis to a certain extent, establishing an equilibrium and influencing the solution's pH.

The ester linkages in polyesters derived from azelaic acid are susceptible to hydrolysis, leading to the breakdown of the polymer chain. researchgate.netmdpi.com However, for the simple salt, this compound, the primary concern regarding hydrolysis is its influence on the solution's properties rather than a degradative cleavage of the molecule itself under normal conditions. In acidic or basic conditions, the equilibrium between the dicarboxylic acid, the monoanion, and the dianion will shift. While the C-C backbone of azelaic acid is stable to hydrolysis, extreme conditions of pH and temperature could potentially promote other degradation reactions.

Mechanistic Studies of Degradation Products

Identifying the products formed during degradation is crucial for understanding the underlying chemical mechanisms.

The degradation of dicarboxylic acids (C2-C9) through ozonolysis in the aqueous phase has been studied, indicating that this is not a significant removal pathway in the atmosphere. nih.gov Gas-phase reactions of anionic sodium salts of dicarboxylic acid clusters with water molecules have also been investigated, revealing complex dissociation pathways for smaller dicarboxylates like oxalate (B1200264) and malonate. nih.gov For larger dicarboxylates such as succinate (B1194679) and glutarate, the primary dissociation pathway was the loss of disodium (B8443419) dicarboxylate moieties. nih.gov This suggests that under specific gas-phase conditions, the degradation of this compound clusters might proceed through the loss of sodium azelate units.

Conclusion and Future Research Directions

Synthesis of Knowledge from Current Academic Research on Sodium Hydrogen Azelate

This compound, the monosodium salt of azelaic acid, is a compound with a multifaceted chemical nature that has garnered attention in various scientific domains. Its structure, featuring a nine-carbon aliphatic chain with a carboxylate group at one end and a carboxylic acid group at the other, gives it unique properties as a bifunctional molecule. This structure allows it to act as an anionic surfactant and a versatile building block in the construction of more complex chemical architectures.

Current academic research has provided a solid foundation of knowledge regarding the physicochemical properties of this compound. In aqueous solutions, it is known to form micelles and other aggregates, and its critical micelle concentration has been a subject of study. The crystal structure reveals a layered arrangement where sodium ions are coordinated to the carboxylate groups, and the aliphatic chains are organized into bilayers stabilized by van der Waals forces and hydrogen bonds between the carboxylic acid groups.

In the field of materials science, this compound has been employed as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The dual functionality of its carboxylate and carboxylic acid groups allows for diverse coordination possibilities with metal ions, leading to a variety of network structures. These materials have potential applications in areas such as catalysis and sensor technology. Furthermore, thermal analysis of this compound has shed light on its decomposition pathways, which is critical information for its use in high-temperature applications and as a precursor for other materials.

Identified Research Gaps and Emerging Areas in Azelate Chemistry

Despite the progress made, there are several areas within azelate chemistry that remain underexplored, presenting opportunities for future research. Much of the existing research has focused on the bulk properties of this compound. A significant research gap exists in the study of its behavior at interfaces and on the nanoscale. A deeper understanding of the self-assembly of this compound on various surfaces could pave the way for the development of novel functional materials with tailored properties such as wettability and adhesion.

While the coordination chemistry of azelates has been investigated with a range of metals, the systematic exploration of mixed-metal systems incorporating azelate ligands is an emerging field. These heterometallic frameworks could exhibit synergistic properties, leading to materials with enhanced catalytic activities or unique magnetic and optical characteristics.

Another promising area of research is the application of azelate-based compounds in the context of "green chemistry." Azelaic acid can be derived from renewable resources like oleic acid, making its derivatives, including this compound, attractive candidates for the development of sustainable materials. nih.gov Research into biodegradable polymers and plasticizers that incorporate the azelate moiety is a particularly promising avenue. nih.govacs.org

The phase behavior of this compound in non-aqueous or mixed-solvent systems is also an area that warrants further investigation. A comprehensive understanding of its aggregation and self-assembly in different solvent environments could unlock new applications in fields such as formulation science and the development of controlled-release systems.

Prospects for Novel Applications in Fundamental Chemical Science

Looking ahead, this compound and related compounds have the potential to contribute significantly to fundamental chemical science. Its well-defined, yet adaptable, structure makes it an excellent model system for investigating the principles of molecular self-assembly and crystallization. The interplay of ionic interactions, hydrogen bonding, and hydrophobic forces in this compound can provide deeper insights into the fundamental drivers of supramolecular organization.

In the domain of crystal engineering, the predictable coordination of the carboxylate and carboxylic acid groups can be harnessed to design and synthesize complex, multidimensional architectures with a high degree of precision. This could enable the rational design of porous materials with customized pore sizes and functionalities for specific applications in molecular recognition and separation science.

Furthermore, the long aliphatic chain of the azelate molecule is amenable to chemical modification. Functionalizing the hydrocarbon backbone could lead to the creation of new families of "designer" surfactants and ligands with tunable properties. For instance, the incorporation of fluorescent or redox-active moieties could result in the development of novel chemosensors or electroactive materials.

The study of topochemical reactions in crystalline this compound and its derivatives also presents an exciting frontier. It may be possible to induce solid-state polymerization or other transformations through irradiation of the crystalline material, leading to the synthesis of unique polymers with high stereoregularity and novel material properties. This approach offers a potentially more sustainable, solvent-free route to the production of advanced materials.

Q & A

Basic Research Questions

Q. How can sodium hydrogen azelate be synthesized and purified for use in deuterated fatty acid studies?

  • Methodological Answer : this compound can be synthesized via selective hydrolysis of diesters (e.g., dimethyl azelate) using barium hydroxide octahydrate (Ba(OH)₂·8H₂O). The mono-barium salt of the half-ester precipitates in methanol, enabling isolation. Acidification with HCl yields the free acid. For deuterated analogs, this method minimizes D/H back-exchange during hydrolysis (e.g., 97.7% deuteration retention at Cα positions confirmed via NMR) . Reduction of the carboxylic acid group to alcohol can be achieved using dimethyl sulfide borane in THF, preserving deuterium integrity (96% yield) .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimal for detecting azelate derivatives in plasma or tissue samples. Due to its slow mitochondrial oxidation and peroxisome-dependent metabolism, azelate accumulates in systems with high fatty acid uptake, making it a biomarker for fatty acid peroxidation studies. Isotope dilution assays using deuterated internal standards improve quantification accuracy .

Q. How can the crystalline structure of this compound or its derivatives be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D polymeric structures, as demonstrated for lead azelate analogs. For this compound, synchrotron-based real-time XRD can track phase transitions during crystallization. Solid-state NMR (ssNMR) is complementary, revealing resonance doubling near carboxylate groups due to conformational flexibility in the fatty acid chain .

Advanced Research Questions

Q. Why do theoretical and experimental crystallization data for azelate-containing copolymers diverge at low azelate concentrations?

  • Methodological Answer : Discrepancies arise from preferential crystallization of shorter-chain monomers (e.g., succinate) and amorphous-phase enrichment with azelate units. Differential scanning calorimetry (DSC) and XRD studies show that azelate’s longer chain disrupts lamellar stacking, favoring phase separation. For copolymers with <72 wt% azelate, experimental cloud points deviate from ideal solution models due to co-crystallization effects .

Q. How does this compound influence the phase behavior of copolyamides with dissimilar monomers?

  • Methodological Answer : In even-odd copolyamides (e.g., derived from 1,4-diaminobutane and glutarate/azelate), azelate’s extended chain length introduces steric hindrance, altering hydrogen-bonding networks. Synchrotron XRD and temperature-dependent FTIR reveal that azelate units destabilize crystalline domains, promoting amorphous character. This behavior contrasts with homopolyamides, where H-bonding governs lattice regularity .

Q. What experimental strategies resolve contradictions in azelate’s role as a cancer risk marker versus a metabolic byproduct?

  • Methodological Answer : Elastic net regression models in metabolomics can distinguish azelate’s dual roles: (1) as a peroxidation byproduct of oleate, linked to tumorigenesis via fatty acid overload, and (2) as a slow-metabolized biomarker. Longitudinal animal studies with isotopically labeled azelate (e.g., ¹³C-tracing) clarify its accumulation kinetics and peroxisomal β-oxidation pathways .

Q. How do Hansen solubility parameters (HSP) guide solvent selection for azelate-based polyols in coatings?

  • Methodological Answer : HSP analysis quantifies azelate polyols’ compatibility with solvents by evaluating dispersion (δD), polar (δP), and hydrogen-bonding (δH) forces. For instance, azelate-based polyols with high δH values (~12 MPa¹/²) favor polar aprotic solvents (e.g., DMF). Experimental cloud-point titration and computational HSP matching optimize formulation stability .

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